molecular formula C4H5ClO B1601371 2-Chlorocyclobutan-1-one CAS No. 20686-67-3

2-Chlorocyclobutan-1-one

Cat. No. B1601371
CAS RN: 20686-67-3
M. Wt: 104.53 g/mol
InChI Key: CGHOAAYJDWPGRG-UHFFFAOYSA-N
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Description

2-Chlorocyclobutan-1-one is a chemical compound with the molecular formula C4H5ClO. It has an average mass of 104.535 Da and a monoisotopic mass of 104.002892 Da . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of cyclobutane compounds, including 2-Chlorocyclobutan-1-one, can be achieved through various methods such as [2+2] cycloadditions, cyclopropanol ring expansions, and ring enlargement of oxaspiropentanes . The use of retrosynthetic analysis, which was introduced in the 1960s, has transformed chemical synthesis analysis and pathway design from a complex problem to a regular process .


Molecular Structure Analysis

The molecular structure of 2-Chlorocyclobutan-1-one is determined by its molecular formula, C4H5ClO. The compound’s average mass is 104.535 Da, and its monoisotopic mass is 104.002892 Da .

Scientific Research Applications

  • Nanotechnology in Agriculture:

    • Nano-silicon dioxide (nano-SiO2) has been found to mitigate the adverse effects of salt stress on plants like Cucurbita pepo L. This research highlights the potential of nanotechnology in agriculture, particularly in enhancing plant resistance to environmental stressors through the improvement of antioxidant systems (Siddiqui et al., 2014).
  • Pharmaceutical Applications:

    • Chlorobutanol, a derivative of chlorocyclobutane, is used as a pharmaceutical preservative and sedative hypnotic. It has been found to inhibit brain-type voltage-gated sodium channels, which may contribute to its pharmacological effects (Kracke & Landrum, 2011).
  • Chemical Synthesis:

    • Research has demonstrated the synthesis of 1-monoesters of 2-ketoalkanedioic acids, such as octyl α-ketoglutarate, from cycloalkene-1-carboxylates. This showcases the utility of cyclobutane derivatives in the synthesis of important chemical compounds (Jung & Deng, 2012).
  • Molecular Studies:

    • The molecular structure and behavior of benzocyclobutadiene, a derivative of chlorocyclobutane, have been studied using techniques like nuclear magnetic resonance. This research aids in understanding the aromaticity and antiaromaticity of cyclic delocalized pi-electron systems (Trahanovsky & Fischer, 1990).
  • Study of Reaction Mechanisms:

    • Research into the cine substitution in fused chlorocyclobutanones by various nucleophiles has been conducted, providing insights into reaction mechanisms and potentially forming new compounds through unique reaction pathways (Hassner et al., 1990).
  • Biological Studies:

    • Studies on bioactive cyclobutane-containing alkaloids have shown that these compounds, isolated from terrestrial and marine species, exhibit a range of biological activities, including antimicrobial and anticancer properties (Dembitsky, 2007).

Safety And Hazards

According to the safety data sheet, 2-Chlorocyclobutan-1-one is a highly flammable liquid and vapor. It may be corrosive to metals. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Relevant Papers The relevant papers for 2-Chlorocyclobutan-1-one include studies on the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones . These papers provide valuable insights into the synthesis, properties, and potential applications of 2-Chlorocyclobutan-1-one. Further analysis of these papers could provide more detailed information on the compound.

properties

IUPAC Name

2-chlorocyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-3-1-2-4(3)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHOAAYJDWPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504427
Record name 2-Chlorocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclobutan-1-one

CAS RN

20686-67-3
Record name 2-Chlorocyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20686-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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